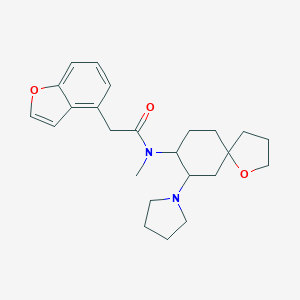

(Rac)-Enadoline

Description

The exact mass of the compound 4-Benzofuranacetamide, N-methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzofuran-4-yl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYBVLCYODBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861283 | |

| Record name | 2-(1-Benzofuran-4-yl)-N-methyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107431-28-7, 124378-77-4 | |

| Record name | Enadoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107431287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENADOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(Rac)-Enadoline: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR). Its mechanism of action is centered on the activation of this G protein-coupled receptor (GPCR), leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release. This technical guide provides an in-depth overview of the binding characteristics, functional activity, and downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the kappa-opioid receptor, a member of the opioid receptor family that also includes mu (μ) and delta (δ) receptors. The KOR is predominantly coupled to inhibitory Gi/o heterotrimeric G proteins.

Upon agonist binding, this compound induces a conformational change in the KOR, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated components are active in downstream signaling:

-

Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Gβγ Subunit: The liberated Gβγ dimer can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

Collectively, these actions result in a reduction of neuronal excitability, which is the molecular basis for the analgesic and other central nervous system effects observed with this compound and other KOR agonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for the kappa, mu, and delta opioid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand Used | Preparation | Ki (nM) | Selectivity (fold) vs. Kappa |

| Kappa (κ) | [³H]-U69593 | Guinea-pig forebrain homogenates | 0.11[1] | - |

| Kappa (κ) | Not Specified | Not Specified | 1.25[2] | - |

| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO) | Guinea-pig forebrain homogenates | 99[1] | 900-fold |

| Delta (δ) | [³H]-[D-Pen²,⁵]enkephalin (DPDPE) | Guinea-pig forebrain homogenates | 1040[1] | 9455-fold |

Data presented as mean values. The selectivity is calculated based on the Ki value of 0.11 nM for the kappa receptor.

Note: While specific EC50/IC50 and Emax values for this compound in GTPγS and cAMP assays were not found in the provided search results, the following sections describe the standard protocols for determining these functional activity parameters.

Signaling Pathways and Experimental Workflows

This compound-Induced KOR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the kappa-opioid receptor.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the procedural steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram illustrates the workflow for a [³⁵S]GTPγS binding assay to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G proteins.

Experimental Workflow: cAMP Inhibition Assay

This diagram shows the general procedure for a cAMP inhibition assay to determine the functional potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.

Materials:

-

Receptor Source: Guinea-pig forebrain homogenates or cell membranes from cell lines stably expressing the human kappa, mu, or delta opioid receptor.

-

Radioligands: [³H]-U69593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).

-

This compound: Stock solution of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., naloxone for MOR, naltrindole for DOR, unlabeled U69593 for KOR).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: A fixed concentration of radioligand (typically at its Kd concentration) and receptor membranes.

-

Non-specific Binding: Radioligand, receptor membranes, and a saturating concentration of the non-specific binding control ligand.

-

Competition: Radioligand, receptor membranes, and serially diluted concentrations of this compound.

-

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G protein activation at the KOR.

Materials:

-

Receptor Source: Cell membranes expressing the KOR.

-

Radioligand: [³⁵S]GTPγS.

-

This compound: Stock solution of known concentration.

-

GDP: To ensure a pool of GDP-bound G proteins is available.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other materials: As per the radioligand binding assay.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In triplicate, prepare assay tubes containing receptor membranes, a fixed concentration of GDP (e.g., 10-30 µM), and:

-

Basal: Assay buffer only.

-

Agonist Stimulation: Serially diluted concentrations of this compound.

-

Non-specific Binding: A saturating concentration of unlabeled GTPγS.

-

-

Initiation and Incubation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) to all tubes. Incubate at 30°C for 60 minutes.

-

Filtration, Washing, and Quantification: As described for the radioligand binding assay.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from all other measurements.

-

Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal stimulation by a known full agonist) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

-

cAMP Inhibition Functional Assay

Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line stably expressing the KOR (e.g., HEK293 or CHO cells).

-

This compound: Stock solution of known concentration.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the KOR-expressing cells to an appropriate confluency.

-

Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor (e.g., IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes).

-

Agonist Addition: Add serially diluted concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (the concentration of agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Eₘₐₓ (the maximal inhibition).

-

References

(Rac)-Enadoline: An In-Depth Technical Guide to its Kappa-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR). Its remarkable selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of the receptor selectivity of this compound, including quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

The selectivity of this compound is underscored by its significantly higher binding affinity and functional potency for the kappa-opioid receptor compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

Receptor Binding Affinity

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding studies using guinea-pig forebrain homogenates have demonstrated the high and selective affinity of this compound for the KOR.[1]

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Selectivity Ratio (KOR vs. MOR) | Selectivity Ratio (KOR vs. DOR) |

| Kappa (KOR) | [3H]-U69593 | This compound (CI-977) | 0.11[1] | 1 | 1 |

| Mu (MOR) | [3H]-DAMGO | This compound (CI-977) | 99[1] | 900 | - |

| Delta (DOR) | [3H]-DPDPE | This compound (CI-977) | 1040[1] | - | 9455 |

Table 1: Binding Affinity of this compound for Opioid Receptors.

Functional Activity

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. This compound has been characterized as a full agonist at the KOR.[2] Functional potency is often expressed as the half-maximal effective concentration (EC50) or, in the case of isolated tissue preparations, the half-maximal inhibitory concentration (IC50).

| Tissue Preparation | Predominant Receptor | Test Compound | IC50 (nM) |

| Guinea-Pig Ileum | Kappa (KOR) | This compound (CI-977) | 0.087[1] |

| Rabbit Vas Deferens | Mu (MOR) / Delta (DOR) | This compound (CI-977) | 3.3[1] |

Table 2: Functional Potency of this compound in Isolated Tissue Preparations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the kappa-opioid receptor selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

-

Receptor Source: Membranes prepared from guinea-pig forebrain or cells stably expressing the human KOR, MOR, or DOR.

-

Radioligands:

-

KOR: [3H]-U69593

-

MOR: [3H]-DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)

-

DOR: [3H]-DPDPE ([D-Pen2, D-Pen5]-enkephalin)

-

-

Test Compound: this compound (CI-977)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter

2. Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the KOR.

1. Materials:

-

Receptor Source: Membranes from cells expressing the KOR.

-

Radioligand: [35S]GTPγS

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To enhance the agonist-stimulated signal.

-

Unlabeled GTPγS: For determination of non-specific binding.

-

Filtration Apparatus and Scintillation Counter

2. Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate for a defined time (e.g., 60 minutes) at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Mandatory Visualizations

Signaling Pathway of this compound at the Kappa-Opioid Receptor

Caption: KOR signaling pathway activated by this compound.

Experimental Workflow for Receptor Selectivity Assessment

Caption: Workflow for assessing this compound's receptor selectivity.

References

An In-depth Technical Guide on the Chemical Structure and Pharmacological Profile of (Rac)-Enadoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Enadoline is a potent and selective non-peptide agonist of the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. The document includes detailed summaries of its binding affinity and functional activity at opioid receptors, protocols for key in vitro assays, and an examination of its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a racemic mixture. The chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-(1-Benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide |

| CAS Number | 107431-28-7 |

| Molecular Formula | C₂₄H₃₂N₂O₃ |

| Molecular Weight | 396.52 g/mol |

| SMILES String | CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Pharmacological Profile: Receptor Binding and Functional Activity

This compound is characterized by its high affinity and selectivity for the kappa-opioid receptor.

Receptor Binding Affinity

| Receptor Subtype | Radioligand | Test System | Ki (nM) - Representative Values |

| Kappa (κ) | [³H]-U69,593 | Guinea pig brain membranes | 0.25 |

| Mu (µ) | [³H]-DAMGO | Guinea pig brain membranes | 130 |

| Delta (δ) | [³H]-DPDPE | Guinea pig brain membranes | 2800 |

Note: The Ki values are representative and may vary depending on the specific experimental conditions.

Functional Activity

The functional activity of this compound as a kappa-opioid receptor agonist is assessed using various in vitro assays that measure the downstream signaling events following receptor activation.

| Assay Type | Test System | Parameter | Value |

| [³⁵S]GTPγS Binding | CHO-KOR cell membranes | EC₅₀ | ~1-10 nM |

| Eₘₐₓ | Full agonist (compared to U50,488H) | ||

| cAMP Accumulation | CHO-KOR cells | EC₅₀ | ~5-20 nM |

| Eₘₐₓ | Full agonist (inhibition of forskolin-stimulated cAMP) |

Note: EC₅₀ and Eₘₐₓ values are estimates based on available literature and may vary between different studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis generally involves the coupling of a benzofuran acetic acid derivative with a complex amine, specifically a substituted 7-(1-pyrrolidinyl)-1-oxaspiro[4.5]decan-8-amine. The synthesis of related compounds often involves multi-step sequences to construct the spirocyclic amine core and the benzofuran moiety.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the binding affinity (Ki) of this compound for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the kappa, mu, and delta opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.

-

Radioligands:

-

[³H]-U69,593 for kappa-opioid receptor

-

[³H]-DAMGO for mu-opioid receptor

-

[³H]-DPDPE for delta-opioid receptor

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone or a selective antagonist for each receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Control Groups:

-

Total Binding: Incubate membranes with only the radioligand.

-

Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-labeled antagonist.

-

-

Incubation Conditions: Incubate at 25°C for 60 minutes.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding to G proteins coupled to the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from CHO cells stably expressing the human kappa-opioid receptor.

-

Radiolabeled Ligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: To enhance the agonist-stimulated signal.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation Conditions: Incubate at 30°C for 60 minutes.

-

Termination: Terminate the reaction by rapid filtration.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like the kappa-opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: CHO cells stably expressing the human kappa-opioid receptor.

-

Test Compound: this compound.

-

Stimulant: Forskolin.

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well plate and incubate overnight.

-

Pre-treatment: Pre-treat cells with varying concentrations of this compound in the presence of IBMX.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.

Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been studied in various preclinical species and in humans.

| Species | Route of Administration | Tₘₐₓ | Cₘₐₓ | Half-life (t₁/₂) | Bioavailability |

| Rat | Intravenous | - | - | ~1-2 hours | - |

| Oral | ~0.5-1 hour | - | - | Low to moderate | |

| Monkey | Intramuscular | ~0.5 hour | - | ~2-3 hours | - |

| Human | Intramuscular | ~1 hour | Dose-dependent | ~3-4 hours | - |

Note: The pharmacokinetic parameters are approximate and can vary based on the dose, formulation, and individual subject variability. Specific Cₘₐₓ and bioavailability values are not consistently reported across studies.

Conclusion

This compound serves as a critical tool for investigating the kappa-opioid receptor system due to its high potency and selectivity. This guide has provided a detailed overview of its chemical and pharmacological characteristics, along with standardized protocols for its evaluation. The presented data and methodologies offer a foundational resource for researchers aiming to further explore the therapeutic potential and physiological roles of kappa-opioid receptor agonists.

The Synthesis and Derivatization of (Rac)-Enadoline: A Technical Guide for Researchers

(Rac)-Enadoline , also known as CI-977, is a potent and selective non-peptide agonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound in the development of novel analgesics and therapeutics for various central nervous system disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its derivatives, and the associated structure-activity relationships (SAR). Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of medicinal chemistry and drug development.

Core Synthesis of this compound

The general synthetic strategy can be outlined as follows:

-

Preparation of the Benzofuran Fragment: The synthesis commences with the multi-step preparation of 4-chloromethylbenzofuran from a readily available starting material like 2,3-dimethylanisole.[1]

-

Formation of the Spirocyclic Diamine Core: The second key intermediate is a complex spiro[4.5]decane derivative, referred to in literature as PD130812.[1] The synthesis of this fragment is a critical part of the overall process.

-

Coupling and Final Product Formation: The final step involves the reaction of the benzofuran fragment with the spirocyclic diamine core. In the case of the radiolabeled synthesis, a Grignard reagent of the benzofuran is reacted with ¹⁴CO₂, followed by conversion to an acyl chloride which then acylates the secondary amine of PD130812 to yield [¹⁴C]enadoline.[1] A similar approach can be envisioned for the non-radiolabeled synthesis using a suitable benzofuran acetic acid derivative.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized workflow for the synthesis of this compound.

Derivatives of this compound and Structure-Activity Relationships (SAR)

The development of Enadoline spurred the synthesis and evaluation of numerous derivatives to explore the structure-activity relationships at the kappa-opioid receptor. Modifications have been explored on both the benzofuran ring and the spirocyclic core to understand the key structural features required for potent and selective KOR agonism.

Unfortunately, detailed synthetic procedures and extensive quantitative data for a wide range of direct Enadoline analogs are not consolidated in the public domain. However, broader studies on related N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides provide valuable insights into the SAR of this class of kappa-opioid agonists. These studies have shown that substitutions on the arylacetamide moiety and the cyclohexyl ring can significantly impact affinity and efficacy at the KOR.

Quantitative Biological Data

The biological activity of Enadoline and its analogs is typically characterized by their binding affinity (Ki) to the kappa-opioid receptor and their functional potency (EC50) in cell-based assays. The original pharmacological characterization of CI-977 (Enadoline) revealed its high affinity and selectivity for the KOR.[2]

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| This compound (CI-977) | Kappa (κ) | 0.11 | [2] |

| Mu (μ) | 99 | [2] | |

| Delta (δ) | 1040 | [2] |

Table 1: Opioid Receptor Binding Affinities of this compound (CI-977)

The functional activity of Enadoline as a KOR agonist is demonstrated by its ability to inhibit adenylyl cyclase and modulate other downstream signaling pathways.

Experimental Protocols

Radioligand Competition Binding Assay for Kappa-Opioid Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the kappa-opioid receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

Radioligand: [³H]-U69,593 (a selective KOR agonist).

-

Test compounds (e.g., this compound and its derivatives).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known KOR agonist like U-50,488).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, the radioligand ([³H]-U69,593), and either the test compound or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Analyze the data to determine the IC50 value for each test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competition binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Assay (cAMP Assay)

This protocol outlines a common method to assess the functional activity of a KOR agonist by measuring its effect on cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the human kappa-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Plate the cells in a suitable multi-well plate and allow them to adhere.

-

Treat the cells with the test compounds at various concentrations.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Incubate for a specified period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the EC50 value of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for a cAMP-based GPCR signaling assay.

Signaling Pathways of Kappa-Opioid Receptor Activation

Activation of the kappa-opioid receptor by an agonist like Enadoline initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, KOR activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. More recently, the role of β-arrestin-mediated signaling pathways in the pharmacological effects of KOR agonists has become an area of intense investigation.

Caption: Simplified signaling pathways upon kappa-opioid receptor activation.

This technical guide provides a foundational understanding of the synthesis and derivatization of this compound. Further research into the detailed synthetic routes for a broader range of analogs and the comprehensive reporting of their quantitative biological data will be crucial for advancing the development of new therapeutics targeting the kappa-opioid receptor.

References

(Rac)-Enadoline: A Technical Guide to its Kappa-Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target binding affinity of (Rac)-Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, serving as a critical resource for researchers in pharmacology and drug development.

Core Target: The Kappa-Opioid Receptor

This compound, also known as CI-977, is a non-peptide benzofuran derivative that exhibits high affinity and selectivity for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its interaction with the KOR has been a subject of extensive research due to its potential therapeutic applications, including analgesia, as well as its implication in mood and addiction.[1][4]

Quantitative Binding Affinity Data

The binding affinity of this compound and its stereoisomers to the three main opioid receptor subtypes (kappa, mu, and delta) is crucial for understanding its pharmacological profile. The data, primarily derived from competitive radioligand binding assays, is summarized below.

| Ligand | Receptor | Kᵢ (nM) | Test System | Radiolabeled Ligand | Reference |

| This compound (CI-977) | Kappa (κ) | 1.25 | Not Specified | Not Specified | [3][5] |

| This compound (CI-977) | Mu (μ) | >1000 (estimated) | Guinea pig brain membranes | [³H]DAMGO | [6] |

| This compound (CI-977) | Delta (δ) | >1000 (estimated) | Guinea pig brain membranes | [³H]DPDPE | [6] |

Signaling Pathway of the Kappa-Opioid Receptor

Activation of the KOR by an agonist like Enadoline initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the modulation of various downstream effectors, ultimately resulting in the inhibition of neuronal activity.

Caption: Canonical G protein-dependent signaling pathway of the kappa-opioid receptor.

Experimental Protocols

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.

Radioligand Competitive Binding Assay for Kappa-Opioid Receptor

1. Membrane Preparation:

-

Tissue Source: Guinea pig brains are commonly used due to their high density of KORs.[6]

-

Homogenization: Brain tissue (e.g., cerebellum or cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous opioids and other interfering substances.

-

Resuspension and Quantification: The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

-

Reaction Mixture: In a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4), the following are combined:

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

-

Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-69,593) is used to determine non-specific binding.[7]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with the bound radioligand.[6]

-

Washing: The filters are quickly washed with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Kᵢ Calculation: The equilibrium dissociation constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Experimental workflow for a radioligand competitive binding assay.

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Neuronal Signaling Pathways of (Rac)-Enadoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: (Rac)-Enadoline (CI-977) is a potent and highly selective non-peptide agonist targeting the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) extensively expressed throughout the central nervous system. Activation of KOR by enadoline initiates a cascade of intracellular signaling events that modulate neuronal excitability, neurotransmitter release, and gene expression. These pathways are primarily mediated by the Gαi/o subunit of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. Furthermore, KOR activation can engage G-protein-independent pathways involving β-arrestin, which are associated with distinct downstream effects, including the activation of mitogen-activated protein kinase (MAPK) cascades. Understanding these complex and sometimes biased signaling pathways is critical for the development of novel therapeutics that can harness the analgesic potential of KOR agonists while mitigating adverse effects such as dysphoria and sedation. This document provides a detailed overview of these signaling mechanisms, quantitative pharmacological data, relevant experimental protocols, and visual diagrams to elucidate the neuronal signaling of this compound.

Core Signaling Pathways of the Kappa-Opioid Receptor (KOR)

This compound exerts its effects by binding to and activating the KOR. This activation triggers two principal signaling cascades: a canonical G-protein dependent pathway and a G-protein-independent pathway mediated by β-arrestin.

G-Protein Dependent Signaling

The KOR is canonically coupled to the pertussis toxin-sensitive Gαi/o family of heterotrimeric G-proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[3][4]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2][3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets.

-

Modulation of Ion Channels: The dissociated Gβγ subunit complex plays a crucial role in modulating neuronal excitability by directly interacting with ion channels.[1][3][5]

-

Activation of GIRKs: Gβγ activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[3][5] This hyperpolarization increases the threshold for firing action potentials, resulting in an overall inhibitory effect on the neuron.

-

Inhibition of Calcium Channels: Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.[3][4][5] This inhibition reduces calcium influx into the presynaptic terminal, which is a critical step for the release of neurotransmitters.

-

The net effect of G-protein dependent signaling is a reduction in neuronal activity and neurotransmitter release, which underlies the analgesic and sedative effects of KOR agonists.

β-Arrestin and MAPK Signaling

Beyond canonical G-protein coupling, KOR activation can trigger signaling through β-arrestin pathways. Following agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[1] While β-arrestin recruitment classically leads to receptor desensitization and internalization, it also serves as a scaffold for various signaling proteins, initiating a wave of G-protein-independent signaling.[4]

-

MAP Kinase Activation: KOR agonists have been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[1][2]

-

p38 MAPK: The activation of p38 MAPK is often dependent on β-arrestin.[2] This specific pathway has been implicated in the aversive and dysphoric effects associated with KOR agonists.

-

ERK1/2: The phosphorylation of ERK1/2 can be mediated by various upstream effectors, including protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K).[1]

-

JNK: Activation of JNK can lead to long-lasting inactivation of KOR signaling.[2]

-

Ligand-directed signaling, or "biased agonism," suggests that different agonists can stabilize distinct receptor conformations, preferentially activating either G-protein or β-arrestin pathways.[1][2] The development of G-protein biased KOR agonists is a key strategy in modern drug development, aiming to retain analgesic efficacy while avoiding the β-arrestin-mediated dysphoria.

Quantitative Pharmacological Data

This compound is characterized by its high affinity and selectivity for the kappa-opioid receptor. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity

Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Species/System | Reference |

| This compound (CI-977) | Kappa (KOR) | 1.25 | Not Specified | [1][3] |

| This compound (CI-977) | Mu (MOR) | Data not available | - | - |

| This compound (CI-977) | Delta (DOR) | Data not available | - | - |

| Note: While Enadoline is widely reported as a "highly selective" KOR agonist, specific Kᵢ values for MOR and DOR were not available in the surveyed literature. |

Table 2: In-Vivo Efficacy

The following data illustrates the potent effects of Enadoline in animal models of pain. Efficacy is presented as the minimum effective dose (MED) required to produce an antiallodynic or antihyperalgesic effect.

| Model | Effect Measured | MED | Species | Route | Reference |

| Surgical Pain | Antihyperalgesia | ≤ 1 µg/kg | Rat | i.v. | [3] |

| Surgical Pain | Antiallodynia (static) | 10 µg/kg | Rat | i.v. | [3] |

| Surgical Pain | Antiallodynia (dynamic) | 10 µg/kg | Rat | i.v. | [3] |

Note: Functional potency data (EC₅₀/IC₅₀) for this compound from in-vitro functional assays such as GTPγS binding or cAMP inhibition were not available in the surveyed literature.

Experimental Protocols

The characterization of this compound's signaling pathways relies on a suite of well-established pharmacological assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Enadoline) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Kᵢ of this compound for the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.

-

Radioligand: A high-affinity KOR radioligand, such as [³H]U-69,593 or [³H]diprenorphine.

-

Test Compound: this compound.

-

Non-specific Ligand: A high concentration of a non-labeled KOR agonist/antagonist (e.g., 10 µM U-69,593) to define non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Culture cells expressing KOR to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add:

-

Receptor membranes (typically 20-50 µg protein).

-

A fixed concentration of radioligand (typically near its Kₔ value).

-

Varying concentrations of the test compound (Enadoline) across a wide range (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific ligand.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of Enadoline.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Enadoline that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enadoline | C24H32N2O3 | CID 60768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

Methodological & Application

(Rac)-Enadoline: Experimental Protocols for Preclinical Research in Rats

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Enadoline is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant analgesic and neuroprotective effects in various preclinical rat models. This document provides detailed experimental protocols for investigating the therapeutic potential of this compound in the fields of analgesia, neuroprotection, and addiction. The protocols are intended to offer a standardized framework for researchers, ensuring reproducibility and comparability of results.

Key Applications and Mechanisms of Action

This compound's primary mechanism of action is the activation of kappa-opioid receptors, which are G protein-coupled receptors widely distributed in the central and peripheral nervous systems.[1] KOR activation leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling cascades.[2][3] These downstream effects contribute to its analgesic and neuroprotective properties. Evidence suggests that G protein signaling is primarily responsible for the therapeutic analgesic effects, while β-arrestin2-dependent signaling may mediate adverse effects like dysphoria and sedation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rats.

Table 1: Analgesic Efficacy of this compound in a Rat Model of Postoperative Pain

| Dosage (µg/kg, i.v.) | Administration Time | Observed Effect | Minimum Effective Dose (MED) | Duration of Action |

| 1-100 | 15 min before surgery | Dose-dependent blockade of thermal hyperalgesia, static and dynamic allodynia.[4] | ≤ 1 µg/kg (thermal hyperalgesia), 10 µg/kg (static & dynamic allodynia)[4] | > 24 hours[4] |

| 100 | 1 hour after surgery | Complete blockade of hyperalgesic and allodynic responses.[4] | Not Applicable | ~ 2 hours[4] |

Table 2: Neuroprotective Efficacy of this compound in Rat Models of Focal Cerebral Ischemia

| Dosage (mg/kg, s.c.) | Ischemia Model | Assessment Timepoint | Observed Effect (Reduction in Infarction Volume) | Observed Effect (Reduction in Brain Swelling) |

| 0.1 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |

| 0.3 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |

| 1.0 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |

| 0.1 (initial) + 0.017 (infusion/h) | Recovery (24 h) | 24 hours | Dose-dependent reduction.[5] | Dose-dependent reduction.[5] |

| 0.3 (initial) + 0.05 (infusion/h) | Recovery (24 h) | 24 hours | Dose-dependent reduction.[5] | Dose-dependent reduction.[5] |

| 1.0 (initial) + 0.17 (infusion/h) | Recovery (24 h) | 24 hours | 37.4%[5] | 47.8%[5] |

Experimental Protocols

Analgesia: Postoperative Pain Model

This protocol is adapted from established models of incisional pain in rats.[4][6][7]

Objective: To assess the analgesic efficacy of this compound in reducing postoperative pain behaviors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, sutures)

-

Plantar test apparatus (for thermal hyperalgesia)

-

Von Frey filaments (for static allodynia)

-

Cotton swabs (for dynamic allodynia)

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least 3 days prior to the experiment.

-

Baseline Testing: Before surgery, assess baseline responses to thermal and mechanical stimuli using the plantar test, von Frey filaments, and cotton swabs.

-

Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired dose and time point (e.g., 15 minutes before or 1 hour after surgery).[4]

-

Surgical Incision: Anesthetize the rat. Make a 1 cm longitudinal incision through the skin and fascia of the plantar surface of the right hind paw, starting 0.5 cm from the heel. Suture the wound with a single stitch.[4]

-

Postoperative Assessment: At predetermined time points after surgery (e.g., 2, 4, 24, 48 hours), assess thermal hyperalgesia, static allodynia, and dynamic allodynia.

-

Thermal Hyperalgesia (Plantar Test): Place the rat in a plastic chamber on a glass floor and apply a radiant heat source to the plantar surface of the incised paw. Record the latency to paw withdrawal.

-

Static Allodynia (Von Frey Filaments): Apply von Frey filaments of increasing bending force to the plantar surface of the incised paw and determine the paw withdrawal threshold.

-

Dynamic Allodynia: Lightly stroke the plantar surface of the incised paw with a cotton swab and observe for withdrawal responses.[4]

-

Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Neuroprotection: Focal Cerebral Ischemia Model

This protocol is based on the middle cerebral artery occlusion (MCAO) model in rats.[5]

Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Monofilament nylon suture (e.g., 4-0)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

-

Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) 30 minutes prior to ischemia. For continuous infusion protocols, implant a subcutaneous osmotic minipump.[5]

-

Middle Cerebral Artery Occlusion (MCAO):

-

Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a monofilament nylon suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

-

-

Reperfusion (for recovery model): After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.[8]

-

Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement:

-

Euthanize the rat and remove the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Stain the sections with 2% TTC solution. Healthy tissue will stain red, while infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Addiction: Conditioned Place Preference (CPP) Model

This protocol provides a framework for assessing the rewarding or aversive properties of this compound.[9][10][11]

Objective: To determine if this compound induces a conditioned place preference or aversion.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Conditioned Place Preference Apparatus (a box with at least two distinct compartments differing in visual and tactile cues)

-

Video tracking software

Procedure:

-

Apparatus Habituation (Pre-conditioning phase):

-

On Day 0, place each rat in the central compartment of the apparatus and allow free access to all compartments for 15-20 minutes.

-

Record the time spent in each compartment to establish any baseline preference. Rats showing a strong unconditioned preference for one compartment may be excluded.

-

-

Conditioning Phase (typically 4-8 days):

-

This phase consists of alternating injections of this compound and vehicle.

-

On drug conditioning days, administer this compound and confine the rat to one of the compartments (the "drug-paired" side) for a set duration (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the rat to the other compartment (the "vehicle-paired" side) for the same duration.

-

The order of drug and vehicle administration and the pairing of compartments should be counterbalanced across animals.

-

-

Test Phase (Post-conditioning):

-

The day after the final conditioning session, place the rat in the central compartment with free access to all compartments (no drug or vehicle is administered).

-

Record the time spent in each compartment over a 15-20 minute period.

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a conditioned place preference (rewarding effect), while a negative score indicates a conditioned place aversion (aversive effect). Compare the preference scores between the groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Model of Post-Incisional Pain for Efficacy Testing [aragen.com]

- 7. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propofol neuroprotection in a rat model of ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of (Rac)-Enadoline in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of (Rac)-Enadoline in mice, a potent and selective kappa-opioid receptor (KOR) agonist. This document includes summaries of its mechanism of action, potential applications, and detailed protocols for its use in preclinical research.

This compound is a highly selective agonist for the kappa-opioid receptor, which is involved in analgesia, diuresis, and the modulation of mood and addiction. Its use in research is critical for understanding the role of the KOR system in various physiological and pathological processes.

Quantitative Data Summary

Table 1: Reported Intravenous Dosage of Enadoline in Rodents

| Species | Dosage Range (IV) | Observed Effects | Reference |

| Rat | 1 - 100 µg/kg | Antihyperalgesia and antiallodynia in a surgical pain model.[1] | Field et al., 1999 |

Note: The dosages provided are for rats and should be used as a starting point for dose-finding studies in mice. The actual effective dose in mice may vary.

Table 2: General Pharmacokinetic Parameters to Determine in Pilot Studies

| Parameter | Symbol | Description |

| Half-life | t½ | Time required for the concentration of the drug in the body to be reduced by half. |

| Clearance | CL | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Area Under the Curve | AUC | The integral of the concentration-time curve, representing the total drug exposure over time. |

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of KORs initiates a cascade of intracellular signaling events.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors. This signaling can occur through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway has been linked to adverse effects like dysphoria and sedation.[2][3][4]

Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor.

Experimental Protocols

The following protocols are provided as a guide. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Preparation of this compound for Intravenous Administration

This compound is poorly soluble in aqueous solutions. A suitable vehicle is required for intravenous administration.

Materials:

-

This compound hydrochloride

-

Sterile vehicle (e.g., 10% DMSO in sterile saline, or 5% Solutol HS 15 in sterile saline). Note: The optimal vehicle should be determined empirically.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh the desired amount of this compound HCl in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

-

Vortex the solution until the compound is fully dissolved. Gentle warming may be required for some vehicles.

-

Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any particulates.

-

Prepare fresh on the day of the experiment.

Intravenous Administration via the Lateral Tail Vein

This is a standard technique for intravenous injections in mice.

Materials:

-

Mouse restraint device

-

Heat lamp or warming pad

-

Sterile 27-30 gauge needles

-

Sterile 1 mL syringes

-

70% ethanol

-

Sterile gauze

-

Prepared this compound solution

Procedure:

-

Animal Preparation:

-

Place the mouse in a restraint device, allowing access to the tail.

-

Warm the tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins. Be careful not to overheat the animal.

-

-

Injection Site Preparation:

-

Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

-

-

Injection:

-

Position the needle, bevel up, parallel to the vein.

-

Insert the needle into the distal third of the lateral tail vein. A slight "pop" may be felt as the needle enters the vein.

-

Slowly inject the this compound solution. The maximum injection volume for a bolus dose is typically 5 mL/kg.

-

If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

-

Post-Injection Care:

-

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its home cage and monitor for any adverse reactions.

-

Experimental Workflow for a Pharmacokinetic Study

The following workflow outlines a typical pharmacokinetic study in mice following a single intravenous dose of this compound.

Figure 2: A typical experimental workflow for a pharmacokinetic study.

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Enadoline in Neuroprotection Studies

Introduction

(Rac)-Enadoline (also known as CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4] KORs are G protein-coupled receptors that are widely distributed throughout the central nervous system and are involved in mediating a variety of physiological effects, including analgesia, sedation, and mood regulation.[5] Emerging research has highlighted the neuroprotective potential of KOR agonists like Enadoline, particularly in the context of ischemic brain injury. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical neuroprotection studies.

Mechanism of Action

Enadoline exerts its effects by binding to and activating KORs. KORs are coupled to inhibitory G proteins (Gi/Go).[5][6] Upon activation by an agonist such as Enadoline, the subsequent signaling cascade is believed to confer neuroprotection through several mechanisms:

-

Inhibition of Excitatory Neurotransmitter Release: KOR activation can suppress the release of glutamate, a key mediator of excitotoxic neuronal damage following ischemic events.

-

Modulation of Ion Channels: Activation of KORs leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which helps to hyperpolarize the neuron and reduce excitability.

-

Anti-inflammatory Effects: KOR activation may reduce the production of pro-inflammatory cytokines, mitigating the inflammatory response that contributes to secondary injury after brain trauma.

-

Activation of Pro-Survival Signaling Pathways: KOR signaling has been shown to activate downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) and MEK/ERK cascades, which are involved in promoting cell survival.[7]

It is important to note that KOR signaling can be complex. The therapeutic, neuroprotective effects are thought to be mediated primarily through G-protein signaling, whereas undesirable side effects like dysphoria and sedation may be linked to a separate β-arrestin-2-dependent signaling pathway.[8]

Data Presentation

The following tables summarize dosages for this compound from preclinical studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and experimental conditions.

Table 1: this compound Dosages in In Vivo Neuroprotection and Pharmacological Studies

| Species | Model | Route of Administration | Dosage Range | Observed Effects | Reference |

| Rat | Focal Cerebral Ischemia (MCAO) | Subcutaneous (s.c.) | 0.1, 0.3, 1.0 mg/kg | Dose-dependent reduction in infarct volume and brain swelling.[1] | [1] |

| Rat | Focal Cerebral Ischemia (MCAO) | Subcutaneous (s.c.) Infusion | 0.017, 0.05, 0.17 mg/kg/h | Continuous infusion following initial bolus to maintain exposure.[1] | [1] |

| Rat | Surgical Pain Model | Intravenous (i.v.) | 1 - 100 µg/kg | Blocked development of hyperalgesia and allodynia.[3] | [3] |

| Squirrel Monkey | Drug Discrimination | Intramuscular (i.m.) | 0.0017 mg/kg | Produced a reliable discriminative stimulus.[4] | [4] |

| Human | Pharmacodynamic Study | Intramuscular (i.m.) | 20 - 160 µg/70 kg | Sedation, confusion, dizziness; 160 µg/70 kg dose was not well tolerated.[2] | [2] |

Table 2: Suggested Starting Concentrations for In Vitro Neuroprotection Assays

Note: As specific literature on Enadoline in in vitro neuroprotection models is limited, these concentrations are suggested starting points based on general practices for opioid receptor ligands and neuroprotective compounds.

| Model Type | Suggested Concentration Range | Key Considerations |

| Primary Neuronal Cultures | 10 nM - 1 µM | Perform cytotoxicity assays to rule out direct toxic effects of the compound at higher concentrations. |

| Organotypic Slice Cultures | 100 nM - 10 µM | Higher concentrations may be needed due to limited tissue penetration. |

| Neuronal Cell Lines (e.g., SH-SY5Y) | 1 nM - 1 µM | Response can be highly variable depending on receptor expression levels. |

Experimental Protocols

Protocol 1: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol is based on the methodology for permanent middle cerebral artery occlusion (MCAO) to assess the neuroprotective efficacy of this compound.[1]

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Sprague-Dawley rats (male, 250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Formalin

Procedure:

-